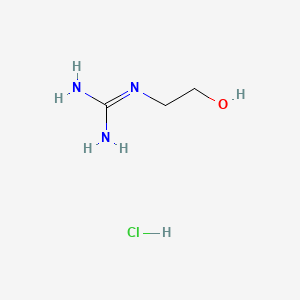

N-(2-Hydroxyethyl)guanidine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines has been reported. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .Molecular Structure Analysis

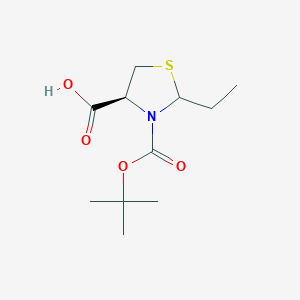

The molecular formula of N-(2-Hydroxyethyl)guanidine hydrochloride is C3 H9 N3 O.HCl .Chemical Reactions Analysis

A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines is reported. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .Physical And Chemical Properties Analysis

This compound is a versatile chemical compound widely used in scientific research. It exhibits interesting properties that make it suitable for applications in various fields, including biomedicine, material science, and catalysis.Applications De Recherche Scientifique

Virus Infectivity Inhibition

N-(2-Hydroxyethyl)guanidine hydrochloride, a guanidine derivative, has been studied for its potential in reducing the infectivity of viruses. In a study by Loddo, Ferrari, Brotzu, and Spanedda (1962), the impact of guanidine hydrochloride on polio viruses was explored, suggesting its possible role in antiviral research (Loddo et al., 1962).

DNA and RNA Isolation

Guanidine hydrochloride has been frequently used in the isolation of RNA and DNA from eukaryotic cells. Bowtell (1987) describes its effectiveness in the rapid isolation of chromosomal DNA from various tissues and cell lines, highlighting its significance in genetic research (Bowtell, 1987).

Isotope Ratio Measurements

The compound has also been utilized in measuring oxygen isotope ratios in biological fluids. Wong, Lee, and Klein (1987) demonstrated the use of guanidine hydrochloride in converting water in biological fluids to carbon dioxide for isotopic analysis, an important technique in biochemical studies (Wong et al., 1987).

Protein Folding Studies

In the context of protein research, guanidine hydrochloride has been used to investigate protein folding dynamics. Hagihara, Aimoto, Fink, and Goto (1993) found that guanidine hydrochloride at low concentrations can refold acid-unfolded proteins, contributing valuable insights into protein structure and function (Hagihara et al., 1993).

Chemical Synthesis

The synthesis of chemically modified guanidines has been explored for their potential as chiral superbases. Isobe, Fukuda, Yamaguchi, Seki, Tokunaga, and Ishikawa (2000) discussed the preparation of various guanidine derivatives, including those with 2-hydroxyethyl substituents, for applications in organic chemistry (Isobe et al., 2000).

Biochemical Analysis

Fish, Reynolds, and Tanford (1970) employed guanidine hydrochloride in gel chromatography for studying the conformations of proteins, underlining its utility in biochemical analysis (Fish et al., 1970).

Antimicrobial Activity

Research on polymeric guanidine and biguanidine salts, including their hydrochloride forms, has shown them to have effective antimicrobial properties. Zhang, Jiang, and Chen (1999) synthesized such polymers and demonstrated their biocidal capabilities (Zhang et al., 1999).

Mécanisme D'action

- Consequently, guanethidine leads to the depletion of norepinephrine in peripheral sympathetic nerve terminals and tissues .

- By inhibiting NE release, guanethidine reduces sympathetic activity, which contributes to its antihypertensive effect .

- By reducing NE availability, guanethidine helps control blood pressure and prevents excessive vasoconstriction .

- It helps prevent complications such as stroke, heart failure, and kidney failure associated with hypertension .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- Guanethidine is administered orally or intravenously. It distributes throughout the body, including sympathetic nerve terminals. Guanethidine undergoes minimal metabolism. It is excreted primarily unchanged in the urine. Guanethidine’s pharmacokinetics influence its efficacy and duration of action .

Result of Action

Action Environment

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the central nervous system (CNS) .

Orientations Futures

The guanidine derivative N-{(7-(4,5-dihydro-1 H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2 H-imidazo[2,1-c][1,2,4]triazol-3(5 H)-ylidene)aminomethylene}benzamide (3) has been obtained by the reaction of one measure of N-{[7-(4,5-dihydro-1 H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2 H-imidazo[2,1-c][1,2,4]triazol-3(5 H)-ylidene]carbamothioyl}benzamide (2) with one measure of aniline in the presence of mercury (II) chloride and triethylamine in anhydrous dimethylformamide .

Analyse Biochimique

Biochemical Properties

N-(2-Hydroxyethyl)guanidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is known to act as a chaotropic agent, disrupting the hydrogen bonds and hydrophobic interactions in proteins, leading to their denaturation . This property makes it useful in protein purification and refolding studies. Additionally, this compound can interact with nucleic acids, aiding in the binding of DNA to silica during extraction processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. As a chaotropic agent, it can induce stress responses in cells, leading to the synthesis of stress protectants . Moreover, its ability to denature proteins can impact cellular metabolism by altering enzyme activities and metabolic pathways . The compound’s effects on gene expression are also significant, as it can modulate the expression of stress-related genes and proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with proteins and nucleic acids, leading to their denaturation and functional alterations . The compound can inhibit or activate enzymes by disrupting their tertiary and quaternary structures, thereby affecting their catalytic activities . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its chaotropic properties . Prolonged exposure to the compound can lead to gradual degradation, affecting its efficacy in biochemical assays . Long-term studies have also indicated that the compound can induce persistent changes in cellular function, such as altered enzyme activities and gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions by promoting protein denaturation and refolding . At high doses, it can exhibit toxic effects, such as bone marrow suppression, renal impairment, and hepatic dysfunction . Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its adverse effects at higher concentrations . These findings highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in protein and nucleic acid metabolism . The compound’s interactions with enzymes such as guanidinoacetate N-methyltransferase and arginase play a crucial role in its metabolic effects . Additionally, this compound can affect metabolite levels by altering the balance between synthesis and degradation pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is rapidly absorbed and distributed throughout the body, with a significant role in the disposition of cationic neurotoxins and neurotransmitters in the brain . Its localization and accumulation in specific tissues are influenced by its interactions with cellular transporters and binding proteins . These interactions determine the compound’s bioavailability and efficacy in different biological contexts.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects . Understanding the subcellular distribution of this compound is essential for elucidating its precise mechanisms of action and optimizing its use in biochemical research.

Propriétés

IUPAC Name |

2-(2-hydroxyethyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O.ClH/c4-3(5)6-1-2-7;/h7H,1-2H2,(H4,4,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGLIVUFWZNXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40980716 | |

| Record name | N-(2-Hydroxyethyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63885-25-6 | |

| Record name | Guanidine, N-(2-hydroxyethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63885-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide hydrochloride](/img/structure/B1463533.png)

![Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate](/img/structure/B1463537.png)

![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol](/img/structure/B1463540.png)